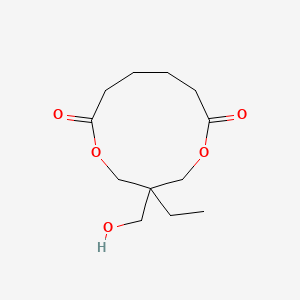

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate is an organic compound that belongs to the class of esters. It is synthesized through the esterification of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol with adipic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate typically involves the esterification reaction between 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and adipic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The reaction mixture is then heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain the pure ester.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.

Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, alcohols, acidic or basic catalysts.

Major Products:

Oxidation: Carboxylic acids, aldehydes, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amides, esters, ethers.

科学研究应用

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various polymers and resins. Its unique structure allows for the formation of cross-linked polymers with enhanced mechanical properties.

Biology: The compound is used in the development of biodegradable materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

Medicine: It is explored for its potential use in the formulation of pharmaceutical excipients and as a component in controlled-release drug delivery systems.

Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent chemical stability and mechanical properties.

作用机制

The mechanism of action of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate involves its interaction with various molecular targets and pathways. In polymer chemistry, the compound acts as a cross-linking agent, forming covalent bonds between polymer chains, resulting in enhanced mechanical strength and stability. In biological systems, the compound’s ester groups can undergo hydrolysis, releasing the active components that interact with cellular targets, leading to the desired therapeutic effects.

相似化合物的比较

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate can be compared with other similar compounds such as:

2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

Trimethylolpropane: Another compound with a similar structure, used in the production of polyesters and polyurethanes.

Adipic acid: A key reactant in the synthesis of this compound, widely used in the production of nylon and other polymers.

The uniqueness of this compound lies in its ability to form highly cross-linked polymers with superior mechanical properties, making it a valuable compound in various industrial and scientific applications.

生物活性

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate is an ester compound synthesized from the reaction of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and adipic acid. This compound has garnered attention due to its diverse applications in polymers, resins, and potential biomedical uses. Understanding its biological activity is essential for evaluating its safety and efficacy in various applications.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions contribute to its potential biological activity and applications in different fields.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₆O₄ |

| Molecular Weight | 258.36 g/mol |

| CAS Number | 94110-05-1 |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The biological activity of this compound primarily stems from its ability to form cross-linked structures when polymerized. This cross-linking enhances mechanical properties and stability, making it suitable for applications in drug delivery systems and tissue engineering scaffolds. The ester groups can undergo hydrolysis, releasing active components that may interact with cellular targets.

Toxicity and Safety

Limited studies have assessed the toxicity of this compound. In animal models, the compound exhibited low levels of toxicity via oral and dermal exposure, with an LD50 of approximately 14 g/kg for oral administration in rats . No significant evidence of carcinogenicity has been reported, although further studies are necessary to fully understand its long-term effects on human health .

Biodegradability

Research indicates that this compound can be utilized in developing biodegradable materials. Its structure allows for enzymatic degradation in biological systems, which is beneficial for medical applications where biocompatibility is crucial.

Applications in Research and Industry

- Polymer Chemistry : Used as a precursor for synthesizing high-performance polymers and resins.

- Biomedical Applications : Investigated for use in drug delivery systems due to its ability to form hydrogels that can encapsulate therapeutic agents.

- Coatings and Adhesives : Its excellent chemical stability makes it suitable for high-performance coatings and adhesives.

Case Study 1: Drug Delivery Systems

A study evaluated the use of this compound in formulating biodegradable drug delivery systems. The results showed that the compound could effectively encapsulate drugs while providing controlled release profiles over extended periods.

Case Study 2: Tissue Engineering Scaffolds

Another research project focused on utilizing this compound in scaffolds for tissue engineering. The scaffolds demonstrated enhanced mechanical properties and biocompatibility, promoting cell adhesion and proliferation.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds such as trimethylolpropane and adipic acid derivatives.

| Compound | Key Features |

|---|---|

| Trimethylolpropane | Precursor for polyesters; three hydroxyl groups |

| Adipic Acid | Widely used in nylon production; less versatile |

| 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol | Intermediate with similar properties; less stable |

属性

CAS 编号 |

94110-05-1 |

|---|---|

分子式 |

C12H20O5 |

分子量 |

244.28 g/mol |

IUPAC 名称 |

3-ethyl-3-(hydroxymethyl)-1,5-dioxacycloundecane-6,11-dione |

InChI |

InChI=1S/C12H20O5/c1-2-12(7-13)8-16-10(14)5-3-4-6-11(15)17-9-12/h13H,2-9H2,1H3 |

InChI 键 |

RNADTQNGMQIJIS-UHFFFAOYSA-N |

规范 SMILES |

CCC1(COC(=O)CCCCC(=O)OC1)CO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。